![molecular formula C18H15F3N2O3 B5503434 3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)
3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide often involves cycloaddition reactions, reductive cyclization, and other heterocyclic formation techniques. For instance, a study by Patterson, Cheung, and Ernest (1992) discusses the synthesis of a closely related compound through cycloaddition of carbethoxyformonitrile oxide to a precursor with subsequent modifications (Patterson, Cheung, & Ernest, 1992).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as NMR, mass spectrometry, FT-IR, UV-Visible spectroscopy, and X-ray crystallography. Kumara et al. (2018) provided a detailed analysis of a novel pyrazole derivative, revealing the compound's molecular geometry, electronic structures, and intermolecular interactions through X-ray diffraction studies (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity towards various reagents, participation in cycloaddition reactions, and the ability to undergo transformations such as isomerization and dehydration. Nishiwaki, Azechi, and Fujiyama (1974) explored the thermally induced isomerization of certain isoxazoles, providing insight into the chemical behavior of related structures (Nishiwaki, Azechi, & Fujiyama, 1974).
Scientific Research Applications
Species-related Inhibition Studies
The compound's derivatives, notably in the context of isoxazol derivatives, have been investigated for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidines. This pathway is essential for normal immune cell functions, making these derivatives significant for studies in immunosuppression and potential therapeutic applications in autoimmune diseases and organ transplantation. The detailed kinetic investigations suggest a noncompetitive type of inhibition, underscoring the compound's potential utility in elucidating biological mechanisms and designing novel immunosuppressive drugs (Knecht & Löffler, 1998).
Synthesis and Characterization for Biological Applications
Research on novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from reactions involving methoxyphenyl analogs, has shown significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the compound's role in the development of new chemotherapeutic agents and its importance in cancer research. The synthetic process and characterization of these compounds provide a foundation for future drug development and understanding of their mechanisms of action (Hassan, Hafez, & Osman, 2014).
Antimicrobial Studies
Isoxazoline derivatives synthesized from reactions including methoxyphenyl components have been tested for their antimicrobial properties. These compounds have demonstrated good to moderate activities against a variety of Gram-positive and Gram-negative bacteria and fungi, suggesting their potential as lead compounds for the development of new antimicrobial agents. Such studies are crucial for addressing the ongoing global challenge of antibiotic resistance and finding new, effective therapeutic options (Jadhav, 2010).
Electro-optical Properties
The compound's derivatives have also been explored for their electro-optical properties, contributing to advancements in materials science. Research into aromatic polyamides and polyimides bearing pendent methoxy-carbazole units derived from methoxyphenyl-based monomers has revealed promising applications in optoelectronics. These materials exhibit reversible electrochemical oxidation, accompanied by strong color changes, making them suitable for use in electrochromic devices. Such studies not only enhance our understanding of these materials but also open up new avenues for the development of advanced technologies (Hsiao et al., 2015).
properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-15-9-5-2-6-11(15)14-10-16(26-23-14)17(24)22-13-8-4-3-7-12(13)18(19,20)21/h2-9,16H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCUGZINQTUZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |
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